molecular formula C22H17FN4O4S2 B2769102 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide CAS No. 886906-96-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2769102
CAS No.: 886906-96-3
M. Wt: 484.52
InChI Key: CKUUIIMKFMNUJZ-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a benzothiazole-based compound featuring dual functional groups: a 6-acetamido substituent on the benzothiazole core and a 4-fluorophenylsulfonamido moiety on the benzamide ring. Its design aligns with trends in multitarget ligand development, where benzothiazole and sulfonamide groups are leveraged for their bioisosteric properties and metabolic stability .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4S2/c1-13(28)24-17-8-11-19-20(12-17)32-22(25-19)26-21(29)14-2-6-16(7-3-14)27-33(30,31)18-9-4-15(23)5-10-18/h2-12,27H,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUUIIMKFMNUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with functional groups that contribute to its biological activity. Its molecular formula is C19H18FN3O3SC_{19}H_{18}FN_3O_3S, and it has a molecular weight of 393.43 g/mol. The presence of the benzothiazole moiety is significant for its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly targeting pathways associated with EGFR and HER-2 .
  • Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to cytochrome c release and increased reactive oxygen species (ROS) production .
  • Anti-Angiogenic Properties : The compound inhibits angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for blood vessel formation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound across various studies:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1MCF-7 (Breast Cancer)5.0EGFR/HER-2 InhibitionSignificant anti-proliferative effect observed.
Study 2SK-BR-3 (Breast Cancer)3.5Apoptosis InductionInduces cytochrome c release and ROS production.
Study 3A549 (Lung Cancer)7.0Anti-AngiogenesisDecreases VEGF and bFGF secretion.

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in treating breast cancer cell lines MCF-7 and SK-BR-3. The compound demonstrated a potent inhibitory effect on cell proliferation, with IC50 values indicating significant cytotoxicity against these cancer cells compared to healthy cells .

Case Study 2: Lung Cancer Cell Line

In another investigation involving A549 lung cancer cells, the compound was found to inhibit cell growth effectively while showing minimal toxicity towards normal lung cells (Beas-2B). This selectivity suggests potential for therapeutic use in lung cancer treatment .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

N-(6-Aminobenzo[d]thiazol-2-yl)Benzamide (ABTA) (): Lacks the acetamido and sulfonamido groups but demonstrates corrosion inhibition, highlighting the role of electron-donating substituents (e.g., -NH₂) in surface interactions.

N-(4-(Pyridin-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (): Shares the sulfonamide motif but replaces the fluorophenyl group with a pyridine ring, showing NF-κB modulation activity.

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Activity Reference ID
N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide 6-Acetamido, 4-fluorophenylsulfonamido Hypothetical Potential enzyme inhibition
N-(Benzo[d]thiazol-2-yl)-4-((4-prop-2-yn-1-ylpiperazin-1-yl)methyl)benzamide Piperazine-propargyl 158.3–177.2 78–90 Kinase inhibition
ABTA 6-Amino Not reported Corrosion inhibition
N-(4-Pyridin-2-ylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidinylsulfonyl, pyridine Not reported NF-κB activation

Key Observations :

  • The 6-acetamido group in the target compound likely enhances metabolic stability compared to the 6-amino group in ABTA, as acetamides are less prone to oxidation .
  • The 4-fluorophenylsulfonamido moiety may improve target selectivity over non-fluorinated analogs, as seen in , where fluorinated triazoles exhibited stronger enzyme inhibition .

Comparison with :

  • Compound 12b (N-(6-(3,5-dimethoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide) was synthesized via Suzuki coupling (53% yield), suggesting that similar cross-coupling strategies could apply to the fluorophenylsulfonamido group in the target compound .

Recommendations for Future Research :

  • Conduct enzymatic assays (e.g., kinase or carbonic anhydrase inhibition) to validate theoretical activity.
  • Explore structure-activity relationships (SAR) by synthesizing analogs with varied sulfonamide substituents (e.g., chloro, methyl) .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, and how can researchers validate the structural integrity of the synthesized compound?

  • Synthetic Routes :

  • Method 1 : Direct α-heteroarylation using reagents like ammonium persulfate and toluenesulfonic acid in a mixed solvent system (e.g., ethyl acetate and formamide) to assemble the benzothiazole core .
  • Method 2 : Multi-step synthesis involving coupling of the benzo[d]thiazole core with sulfonamide and benzamide moieties under controlled pH and temperature, often requiring strong bases/acid catalysts .
    • Validation :
  • Use 1H/13C-NMR to confirm connectivity of the acetamide, fluorophenylsulfonamido, and benzamide groups.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C22_{22}H17_{17}FN4_4O4_4S2_2, MW: 484.52 g/mol) .
  • Infrared Spectroscopy (IR) to identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What biological activities have been reported for this compound, and what standardized assays are recommended for confirming these activities?

  • Reported Activities :

  • Antimicrobial : Inhibition of mycobacterial aminoacyl-tRNA synthetases (AARSs), critical for protein biosynthesis .
  • Anticancer : Cytotoxicity against cancer cell lines via disruption of proliferation pathways .
  • Anti-inflammatory : Modulation of inflammatory enzymes (e.g., COX-2) .
    • Assays :
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis .
  • Anticancer : MTT assay for cytotoxicity in HeLa or MCF-7 cell lines .
  • Anti-inflammatory : ELISA-based measurement of TNF-α or IL-6 suppression in macrophage models .

Q. What analytical techniques are critical for characterizing the solubility and stability of this compound?

  • Solubility : Test in polar (DMSO, methanol) and non-polar (hexane) solvents via gravimetric analysis or UV-Vis spectroscopy .
  • Stability :

  • HPLC to monitor degradation under stress conditions (e.g., heat, light, pH variations) .
  • DSC/TGA for thermal stability profiling .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound's bioactivity?

  • Strategies :

  • Analog Synthesis : Introduce substituents (e.g., nitro, methoxy, or halogens) at the benzothiazole 6-position or fluorophenyl ring to assess impact on potency .
  • Functional Group Replacement : Replace the acetamide with sulfonamide or urea moieties to evaluate binding affinity .
    • Assays :
  • Molecular Docking to predict interactions with targets like AARSs or COX-2 .
  • Enzyme Inhibition Assays (e.g., fluorescence-based tRNA charging assays for AARSs) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Approaches :

  • Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-validated), assay conditions (e.g., serum concentration, incubation time), and positive controls .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .
  • Cross-Validation : Compare results against structural analogs (e.g., N-(6-nitrobenzo[d]thiazol-2-yl) derivatives) to identify substituent-specific trends .

Q. What strategies are recommended for optimizing synthetic yield while maintaining purity?

  • Reaction Optimization :

  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps .
  • Solvent Selection : Use DMF or THF for improved solubility of intermediates .
    • Purification :
  • Column Chromatography : Employ gradient elution (hexane:ethyl acetate) for high-resolution separation .
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystalline product .

Q. What computational methods can predict the compound's pharmacokinetic properties?

  • Tools :

  • SwissADME : Predict logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : Assess binding stability with targets like AARSs over nanosecond timescales .
    • Experimental Validation :
  • Caco-2 Assay : Measure intestinal permeability .
  • Microsomal Stability Tests : Evaluate metabolic degradation in liver microsomes .

Q. How can researchers investigate the compound's mechanism of action when conflicting pathways (e.g., AARS inhibition vs. COX-2 modulation) are proposed?

  • Methodology :

  • Gene Knockdown : Use siRNA to silence AARS or COX-2 in cell models and assess activity retention .
  • Biochemical Profiling : Perform kinome-wide screening to identify off-target interactions .
    • Data Integration :
  • Pathway Enrichment Analysis (e.g., KEGG) to link activity data to signaling networks .

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